molecular formula C17H17N3O5 B12016623 N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide CAS No. 767290-87-9

N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide

Cat. No.: B12016623
CAS No.: 767290-87-9
M. Wt: 343.33 g/mol
InChI Key: JGZDFYUFHLIRLR-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of both hydroxy and methoxy functional groups, which contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 4-methoxyaniline, followed by the formation of the oxamide linkage. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide to facilitate the condensation reaction.

  • Step 1: Condensation Reaction

      Reactants: 2-hydroxy-5-methoxybenzaldehyde and 4-methoxyaniline

      Catalyst: Acetic acid or sodium hydroxide

      Conditions: Room temperature, stirring for several hours

  • Step 2: Oxamide Formation

      Reactants: Intermediate Schiff base from step 1 and oxalyl chloride

      Catalyst: Pyridine

      Conditions: Low temperature, inert atmosphere

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe for biochemical pathways involving hydroxy and methoxy groups.

Medicine

Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities such as anti-inflammatory or antimicrobial properties.

Industry

In the industrial sector, this compound can be utilized in the production of dyes, polymers, and other materials requiring specific functional group interactions.

Mechanism of Action

The mechanism by which N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-5-methoxybenzaldehyde
  • 4-methoxyaniline
  • N-(4-methoxyphenyl)oxamide

Uniqueness

Compared to similar compounds, N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide stands out due to its combined functional groups, which provide a unique set of chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and modifications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its potential in various scientific and industrial fields.

Properties

CAS No.

767290-87-9

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide

InChI

InChI=1S/C17H17N3O5/c1-24-13-5-3-12(4-6-13)19-16(22)17(23)20-18-10-11-9-14(25-2)7-8-15(11)21/h3-10,21H,1-2H3,(H,19,22)(H,20,23)/b18-10+

InChI Key

JGZDFYUFHLIRLR-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)OC)O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.